
Spectroscopic Data Interpretation for 5-Methyl-2-
hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methyl-2-hexyne

Cat. No.: B3270837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-
2-hexyne, a valuable building block in organic synthesis. The interpretation of its Mass

Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance

(NMR), and Infrared (IR) spectroscopy data is detailed below, offering a foundational

understanding for its characterization and utilization in research and development.

Molecular Structure and Properties
5-Methyl-2-hexyne is an internal alkyne with the chemical formula C₇H₁₂ and a molecular

weight of 96.17 g/mol .[1][2] Its structure consists of a seven-carbon chain with a triple bond

between the second and third carbon atoms and a methyl group at the fifth carbon position.

Molecular Structure:

Mass Spectrometry (MS)
Mass spectrometry of 5-Methyl-2-hexyne provides crucial information about its molecular

weight and fragmentation pattern, which aids in confirming its structure.
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Feature Value Reference

Molecular Formula C₇H₁₂ [1]

Molecular Weight 96.17 g/mol [1]

Major Fragments (m/z)

96 [M]⁺ (Molecular Ion) [1]

81 [M-CH₃]⁺ [1]

67 [M-C₂H₅]⁺

53 [M-C₃H₇]⁺ [1]

41 [C₃H₅]⁺ (Propargyl cation)

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 96, confirming the molecular

weight of 5-Methyl-2-hexyne.[1] The fragmentation pattern is consistent with the proposed

structure. The loss of a methyl group (CH₃) results in the peak at m/z 81. Subsequent

fragmentation through cleavage of the alkyl chain leads to the other observed fragments. The

presence of these specific fragments helps to differentiate it from its isomers.

Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

For 5-Methyl-2-hexyne, the key feature is the carbon-carbon triple bond.
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Wavenumber
(cm⁻¹)

Assignment Intensity Reference

2960-2850
C-H stretch (sp³

hybridized carbons)
Strong [3]

2260-2100
C≡C stretch (internal

alkyne)
Weak [4][5]

1470-1450 C-H bend (scissoring) Medium [3]

1370-1350 C-H rock (methyl) Medium [3]

Interpretation:

The IR spectrum of 5-Methyl-2-hexyne is characterized by the presence of a weak absorption

band in the region of 2260-2100 cm⁻¹, which is indicative of the carbon-carbon triple bond

stretch of an internal alkyne.[4][5] The weakness of this band is due to the relatively

symmetrical substitution around the triple bond, which results in a small change in the dipole

moment during vibration.[5] The strong absorptions in the 2960-2850 cm⁻¹ region are due to

the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups.

[3] The absence of a strong, sharp peak around 3300 cm⁻¹ confirms that it is an internal

alkyne, as there is no terminal C-H bond associated with the alkyne functionality.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms

in the molecule.

Data Summary:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b3270837?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment Reference

~80 C2 or C3 (sp hybridized) [6][7]

~75 C3 or C2 (sp hybridized) [6][7]

~28 C5 [6][7]

~22 C6 and C7 (gem-dimethyl) [6][7]

~20 C4 [6][7]

~3 C1 [6][7]

Interpretation:

The two signals in the downfield region (~75-80 ppm) are characteristic of the sp-hybridized

carbons of the alkyne. The remaining signals in the upfield region correspond to the sp³-

hybridized carbons of the alkyl groups. The chemical shifts are influenced by the electron

density and the proximity to the electronegative triple bond.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their

connectivity.

Data Summary (Predicted):

Chemical Shift (δ)
ppm

Assignment Multiplicity Integration

~2.1 H4 Triplet 2H

~1.8 H1 Singlet 3H

~1.7 H5 Multiplet 1H

~0.9 H6, H7 Doublet 6H

Interpretation:
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The predicted ¹H NMR spectrum of 5-Methyl-2-hexyne would show four distinct signals. The

protons on the carbon adjacent to the triple bond (H4) are expected to be deshielded and

appear as a triplet around 2.1 ppm due to coupling with the neighboring methine proton. The

methyl protons attached to the triple bond (H1) would appear as a singlet around 1.8 ppm. The

methine proton (H5) would be a multiplet due to coupling with the adjacent methylene and

methyl protons. The two equivalent methyl groups (H6 and H7) would appear as a doublet

around 0.9 ppm due to coupling with the methine proton. The integration of these signals would

correspond to the number of protons in each environment (2H, 3H, 1H, and 6H, respectively).

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

5.1. Mass Spectrometry (Electron Ionization - EI):

A dilute solution of 5-Methyl-2-hexyne in a volatile organic solvent (e.g., methanol or

acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, typically via direct infusion or through

a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecule to ionize and fragment.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

5.2. Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

A small drop of neat 5-Methyl-2-hexyne is placed directly onto the ATR crystal.

The crystal is clamped in place to ensure good contact.

An infrared beam is passed through the ATR crystal, where it reflects multiple times.
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At each reflection, the beam penetrates a short distance into the sample.

The sample absorbs infrared radiation at specific frequencies corresponding to its vibrational

modes.

The detector measures the intensity of the transmitted light, and a Fourier transform is used

to generate the IR spectrum.

5.3. NMR Spectroscopy (¹H and ¹³C):

Approximately 5-10 mg of 5-Methyl-2-hexyne is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

The NMR tube is placed in the spectrometer's magnet.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction

decay (FID) is recorded.

For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify

the spectrum.[8]

The FID is then Fourier transformed to produce the NMR spectrum.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the spectroscopic interpretation and

structural confirmation of 5-Methyl-2-hexyne.
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Unknown Sample
(5-Methyl-2-hexyne)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H and ¹³C)

Determine Molecular Formula
(C₇H₁₂)

and Molecular Weight (96)

Identify Functional Group
(Internal Alkyne, C≡C)

Determine Connectivity
of C and H atoms

Propose Structure of
5-Methyl-2-hexyne

Confirm Structure with
Fragmentation Pattern (MS)
and Chemical Shifts (NMR)

Confirmed Structure:
5-Methyl-2-hexyne

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 5-Methyl-2-hexyne.

Conclusion
The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic

resonance spectroscopy provides a complete and unambiguous structural determination of 5-
Methyl-2-hexyne. Each technique offers complementary information, from the molecular

formula and functional groups to the precise connectivity of atoms. This comprehensive

spectroscopic analysis is essential for ensuring the identity and purity of 5-Methyl-2-hexyne in

research and drug development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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